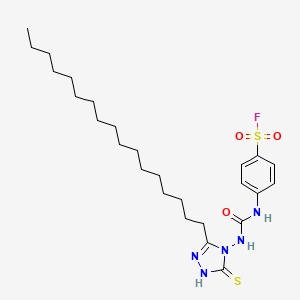
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride
Activité Biologique
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride (CAS 23455-88-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H42FN5O3S. Its structure features a triazole ring which is known for its significant pharmacological properties. The presence of the heptadecyl chain contributes to its lipophilicity, potentially enhancing membrane penetration and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 485.71 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In particular:
- Mechanism of Action : The compound acts by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. This was demonstrated in a study where it showed effectiveness against various Gram-positive and Gram-negative bacteria.
Antiviral Activity
Research has also highlighted the compound's antiviral potential:
- Case Study : A study focused on the compound's efficacy against SARS-CoV-2 (the virus responsible for COVID-19). Molecular docking studies revealed that it binds effectively to the viral protease, suggesting a potential mechanism for inhibiting viral replication .
Cytotoxicity
While evaluating its therapeutic potential, cytotoxicity assays have been conducted to assess the safety profile:
- Findings : The compound exhibited low cytotoxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety margin for further development .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Triazole Ring : The initial step involves the synthesis of the 1,2,4-triazole moiety through cyclization reactions.
- Alkylation : The heptadecyl group is introduced via an alkylation reaction.
- Final Coupling : The benzenesulphonyl fluoride moiety is coupled to complete the synthesis.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Hydrazine derivatives |
| Step 2 | Alkylation | Heptadecyl bromide |
| Step 3 | Coupling | Benzenesulfonic acid |
Conclusion and Future Directions
The biological activity of this compound indicates promising potential as an antimicrobial and antiviral agent. Further research is necessary to explore its full therapeutic applications and optimize its pharmacological properties.
Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate the precise mechanisms underlying its biological activities.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Propriétés
Numéro CAS |
23455-88-1 |
|---|---|
Formule moléculaire |
C26H42FN5O3S2 |
Poids moléculaire |
555.8 g/mol |
Nom IUPAC |
3-[(3-heptadecyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)carbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C26H42FN5O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-29-30-26(36)32(24)31-25(33)28-22-18-17-19-23(21-22)37(27,34)35/h17-19,21H,2-16,20H2,1H3,(H,30,36)(H2,28,31,33) |
Clé InChI |
PTXRDRHMHUOBAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NNC(=S)N1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NNC(=S)N1NC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-((((3-Heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino)carbonyl)amino)benzenesulphonyl fluoride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















